Tfm-4AS-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tfm-4AS-1 is a novel, synthetic, small molecule compound developed by researchers in China and Japan. It has a unique chemical structure that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant properties. Tfm-4AS-1 has been studied extensively in both in vivo and in vitro experiments, and has been shown to have a wide range of potential applications in medical research.
Aplicaciones Científicas De Investigación
Selective Androgen Receptor Modulator (SARM)
Tfm-4AS-1 is a dual selective androgen receptor modulator (SARM) and 5α-reductase inhibitor . It is a potent and selective partial agonist (E max = 55%) of the androgen receptor (IC 50 = 30 nM) .
Tissue-Selective Androgenic Effects
Tfm-4AS-1 shows tissue-selective androgenic effects . It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands .
Reduced Sebaceous Gland Formation
In an animal study, Tfm-4AS-1 stimulated sebaceous gland formation only 31% as much as dihydrotestosterone (DHT) at doses that were as anabolic or more so than DHT . This suggests potential applications in the treatment of acne and other sebaceous gland-related conditions.
Prostate Gland Growth
Tfm-4AS-1 only weakly promoted growth of the prostate gland . This could make it a potential therapeutic agent in the management of conditions like benign prostatic hyperplasia.
Antagonistic Actions in Seminal Vesicles and Prostate Gland
Tfm-4AS-1 partially antagonized the actions of DHT in the seminal vesicles and endogenous androgens in the prostate gland . This suggests potential applications in the treatment of conditions related to these tissues.
Structural Properties
Structurally, Tfm-4AS-1 is a 4-azasteroid . This unique structure could have implications in the design and synthesis of new drugs.
Pharmaceutical Development
A structurally related and more advanced version of Tfm-4AS-1, MK-0773, was developed and pursued for potential pharmaceutical use . This indicates the potential of Tfm-4AS-1 as a lead compound in drug discovery and development.
Mecanismo De Acción
Biochemical Pathways
The action of Tfm-4AS-1 affects the androgenic biochemical pathways. By acting as a partial agonist of the androgen receptor, it can stimulate or block the receptor’s action depending on the context. This leads to tissue-selective androgenic effects . Its inhibition of 5α-reductase reduces the levels of DHT, which is a potent androgen, thereby affecting the pathways that DHT would normally act upon .
Result of Action
Tfm-4AS-1 shows tissue-selective androgenic effects. It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands . In an animal study, Tfm-4AS-1 stimulated sebaceous gland formation only 31% as much as DHT at doses that were as anabolic or more so than DHT . Additionally, Tfm-4AS-1 only weakly promoted growth of the prostate gland and it partially antagonized the actions of DHT in the seminal vesicles and endogenous androgens in the prostate gland .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tfm-4AS-1 |
Q & A
Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?
A1: TFM-4AS-1 exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, TFM-4AS-1 only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from TFM-4AS-1's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.